molecular formula C12H18BrNO4S3 B2555867 5-bromo-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)thiophene-2-sulfonamide CAS No. 2309257-82-5

5-bromo-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)thiophene-2-sulfonamide

Cat. No.: B2555867
CAS No.: 2309257-82-5
M. Wt: 416.36
InChI Key: IJZRUYJKRJFMKD-UHFFFAOYSA-N
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Description

5-bromo-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)thiophene-2-sulfonamide is a synthetic sulfonamide derivative of significant interest in medicinal chemistry research, particularly for investigating new therapeutic strategies against multidrug-resistant bacterial pathogens. This compound features a brominated thiophene sulfonamide core linked to a tetrahydro-2H-thiopyran ring modified with a 2-hydroxyethoxy group, a molecular architecture associated with antibacterial properties . Research on structurally similar 5-bromo-N-alkylthiophene-2-sulfonamide analogs has demonstrated potent efficacy against challenging Gram-negative bacteria, including New Delhi Metallo-β-lactamase (NDM)-producing Klebsiella pneumoniae sequence type 147 (ST147), with one study reporting a remarkably low minimum inhibitory concentration (MIC) of 0.39 µg/mL and a minimum bactericidal concentration (MBC) of 0.78 µg/mL . The proposed mechanism of action for this chemical class involves the inhibition of bacterial folate synthesis by acting as a competitive antagonist of 4-aminobenzoic acid (PABA), thereby exerting a bacteriostatic effect . Furthermore, the presence of the bromine atom on the thiophene ring offers a versatile synthetic handle for further functionalization via cross-coupling reactions, such as the Suzuki-Miyaura reaction, enabling researchers to create a diverse library of derivatives for structure-activity relationship (SAR) studies . This compound is provided For Research Use Only and is strictly intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

5-bromo-N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrNO4S3/c13-10-1-2-11(20-10)21(16,17)14-9-12(18-6-5-15)3-7-19-8-4-12/h1-2,14-15H,3-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJZRUYJKRJFMKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1(CNS(=O)(=O)C2=CC=C(S2)Br)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrNO4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-bromo-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)thiophene-2-sulfonamide is a synthetic compound with potential therapeutic applications. Its unique structure combines thiophene and sulfonamide functionalities, which are known for their biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H18BrNO4S3C_{12}H_{18}BrNO_4S_3, with a molecular weight of 416.4 g/mol. The compound features a bromine atom, a thiophene ring, and a sulfonamide group, which contribute to its biological properties.

PropertyValue
Molecular FormulaC₁₂H₁₈BrNO₄S₃
Molecular Weight416.4 g/mol
CAS Number2309257-82-5

Antioxidant Activity

Recent studies have indicated that compounds containing thiophene moieties exhibit significant antioxidant properties. For instance, related thiophene derivatives have demonstrated the ability to inhibit oxidative stress by scavenging free radicals, which is essential in preventing cellular damage associated with various diseases . The antioxidant activity of this compound remains to be fully elucidated but is hypothesized to be comparable to that of established antioxidants like ascorbic acid.

Anti-inflammatory Properties

Thiophene derivatives are also known for their anti-inflammatory effects. Research has shown that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, which are implicated in inflammatory pathways . The specific anti-inflammatory mechanisms of this compound have yet to be detailed in literature but may involve modulation of key signaling pathways.

Antimicrobial Activity

Sulfonamides are well-documented for their antimicrobial properties. The incorporation of the thiophene ring into the structure may enhance the antimicrobial activity through synergistic effects. Preliminary studies suggest that similar compounds exhibit broad-spectrum antibacterial and antifungal activities, making them promising candidates for developing new antimicrobial agents .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that:

  • Molecular Interactions : The compound may interact with specific receptors or enzymes, altering their activity.
  • Oxidative Stress Modulation : By scavenging free radicals, it may reduce oxidative stress and related cellular damage.
  • Inflammatory Pathway Inhibition : It may inhibit the synthesis or action of inflammatory mediators.

Case Studies and Research Findings

A notable study examining similar thiophene derivatives reported significant antioxidant activity through various assays, including DPPH and ABTS radical scavenging tests . These findings suggest that structural modifications in thiophene derivatives can lead to enhanced biological activities.

Another study focused on the anti-inflammatory properties of sulfonamide derivatives demonstrated their effectiveness in reducing inflammation in animal models by measuring cytokine levels post-treatment . This underscores the potential therapeutic applications of compounds like this compound in treating inflammatory diseases.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s thiopyran ring with a hydroxyethoxy group provides a balance of hydrophilicity and conformational flexibility, distinguishing it from pyrimidine- or triazole-based analogs .
  • Morpholine (in ) and naphthalene sulfonamide (in ) groups are common in medicinal chemistry for tuning pharmacokinetics and target binding, respectively.

Key Observations :

  • The target compound’s synthesis uses microwave irradiation , which accelerates reaction kinetics compared to traditional heating methods .
  • Triazole derivatives (e.g., ) often employ nucleophilic substitution under basic conditions (e.g., NaH/THF), as seen in .

Analytical Characterization

Crystallographic data for similar compounds (e.g., ) are often resolved using SHELXL , a refinement program widely used for small-molecule structures . The target compound’s structure determination would likely follow similar protocols, leveraging X-ray crystallography to confirm stereochemistry and substituent orientation.

Q & A

Basic: What are the recommended synthetic routes for this compound, and how are reaction conditions optimized?

Answer:
The synthesis typically involves multi-step reactions, including bromination, sulfonamide coupling, and functionalization of the tetrahydropyran-thiopyran hybrid core. A critical step is the introduction of the 2-hydroxyethoxy group, which may employ Mitsunobu or nucleophilic substitution reactions under anhydrous conditions . Microwave-assisted synthesis (e.g., 60°C, THF solvent, Pd-catalyzed cross-coupling) is effective for improving yield and reducing side products, as demonstrated in analogous sulfonamide derivatives . Key parameters include:

  • Catalyst selection : Pd(PPh₃)₂Cl₂/CuI for Suzuki-Miyaura couplings .
  • Solvent optimization : THF or DMF for polar intermediates.
  • Temperature control : 60–80°C to balance reactivity and decomposition .

Basic: Which spectroscopic techniques are critical for confirming structural integrity and purity?

Answer:

  • NMR (¹H/¹³C) : Assign peaks for bromothiophene (δ 7.2–7.5 ppm), sulfonamide (δ 3.1–3.3 ppm), and thiopyran protons (δ 2.5–4.0 ppm). Discrepancies in splitting patterns may indicate stereochemical impurities .
  • IR spectroscopy : Confirm sulfonamide S=O stretches (~1350 cm⁻¹) and hydroxyethoxy O-H bonds (~3400 cm⁻¹) .
  • Mass spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and isotopic patterns from bromine .

Advanced: How can computational modeling guide the analysis of its biological target interactions?

Answer:

  • Docking studies : Use software like AutoDock Vina to predict binding affinities to enzymes (e.g., carbonic anhydrase) via sulfonamide coordination. Validate with experimental IC₅₀ values .
  • MD simulations : Assess stability of the thiopyran ring in aqueous environments; solvation-free energy calculations inform solubility optimization .
  • QSAR models : Corrogate electronic effects of the bromine substituent on bioactivity, using Hammett parameters or DFT-derived charges .

Advanced: How to resolve contradictions in reported biological activity data across studies?

Answer:

  • Control experiments : Replicate assays under standardized conditions (e.g., U87MG glioma cell lines vs. HEK293) to isolate cell-type-specific effects .
  • Metabolic stability tests : Use liver microsomes to identify if discrepancies arise from differential metabolism .
  • Structural analogs : Synthesize derivatives (e.g., replacing bromine with chlorine) to test hypotheses about halogen-dependent activity .

Advanced: What strategies mitigate byproduct formation during sulfonamide coupling?

Answer:

  • Stepwise purification : Isolate intermediates (e.g., bromothiophene precursor) via column chromatography before sulfonamide formation .
  • Additive screening : Use Et₃N or DMAP to suppress N-alkylation side reactions .
  • In situ monitoring : Employ LC-MS to detect early-stage byproducts (e.g., dimerization) and adjust stoichiometry .

Methodological: How to design analogs for improved aqueous solubility without compromising activity?

Answer:

  • Hydrophilic substitutions : Replace the 2-hydroxyethoxy group with PEG chains or morpholine rings, guided by logP predictions .
  • Salt formation : Screen counterions (e.g., sodium or meglumine) for sulfonamide protonation .
  • Co-crystallization studies : Identify hydrate-forming conditions using X-ray diffraction .

Methodological: What protocols ensure reproducibility in biological assay setups?

Answer:

  • Standardized stock solutions : Prepare in DMSO (<0.1% final concentration) to avoid solvent toxicity .
  • Positive controls : Include acetazolamide (for carbonic anhydrase inhibition) or cisplatin (for cytotoxicity benchmarks) .
  • Triplicate runs : Account for batch variability in cell viability assays (e.g., MTT/WST-1) .

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